1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea” is a complex organic molecule. It contains a urea group, which is an organic compound made up of two amine groups joined by a carbonyl functional group. It also contains phenyl groups, which are functional groups comprised of six carbon atoms attached in a hexagonal planar ring .
Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific locations of the functional groups on the phenyl rings. The dimethoxyphenyl and dimethylphenoxy groups could potentially influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl and dimethylphenoxy groups could potentially affect its solubility and stability .Scientific Research Applications
Synthesis and Chemical Properties
- Urea derivatives, including those similar to the compound , often serve as key intermediates in the synthesis of a wide array of chemical compounds. For example, urea derivatives have been employed in the synthesis of new S-DABO and HEPT analogues with expected biological activity against HBV, showcasing the importance of these compounds in medicinal chemistry research (M. T. Aal, 2002).
Applications in Corrosion Inhibition
- Some urea derivatives have demonstrated utility as corrosion inhibitors, highlighting their role in materials science and engineering. For instance, 1,3,5-triazinyl urea derivatives have been evaluated as efficient corrosion inhibitors for mild steel in acidic solutions, showcasing the potential of urea compounds in protecting metals against corrosion (B. Mistry et al., 2011).
Nonlinear Optical Properties
- Urea derivatives have also been explored for their second-order nonlinear optical (NLO) properties. Such studies contribute to the development of materials for applications in optoelectronics and photonics. An example includes the synthesis of tetra-substituted ethylene, tri-substituted Schiff-base, and diphenoxymethane derivatives, aimed at obtaining frequency doublers for infrared semiconductor lasers (T. Ishida et al., 1993).
Reactivity and Synthetic Applications
- Research on hindered ureas as masked isocyanates has revealed their unique ability to undergo rapid and high-yielding acyl substitution with simple nucleophiles under neutral conditions, demonstrating their significance in synthetic organic chemistry (M. Hutchby et al., 2009).
Crystal Structure and Molecular Interactions
- The study of crystal structures and molecular interactions of urea derivatives provides insights into their chemical behavior and potential applications. For instance, the analysis of oxo-anion binding by protonated (dimethylphenyl)(pyridyl)ureas contributes to understanding the anion coordination chemistry, which is relevant for catalysis and separation processes (Biao Wu et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13-10-14(2)12-15(11-13)25-9-8-20-19(22)21-16-6-5-7-17(23-3)18(16)24-4/h5-7,10-12H,8-9H2,1-4H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFYZMOVAWNHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)NC2=C(C(=CC=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.